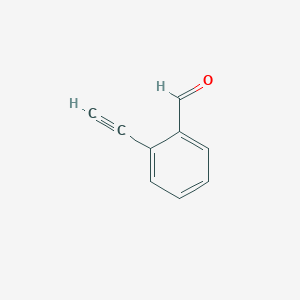

2-Ethynylbenzaldehyde

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethynylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O/c1-2-8-5-3-4-6-9(8)7-10/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDSAJWVTKUHHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348726 | |

| Record name | 2-ethynylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38846-64-9 | |

| Record name | 2-ethynylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethynylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: Synthesis of 2-Ethynylbenzaldehyde from 2-Bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-ethynylbenzaldehyde from 2-bromobenzaldehyde (B122850), a valuable building block in the development of pharmaceuticals and functional materials. The primary synthetic route detailed herein involves a two-step process: a Sonogashira coupling reaction to introduce the protected ethynyl (B1212043) group, followed by a deprotection step to yield the final product.

Synthetic Strategy Overview

The synthesis commences with the Sonogashira coupling of 2-bromobenzaldehyde with a protected alkyne, typically ethynyltrimethylsilane (trimethylsilylacetylene, TMSA). This reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base. The resulting intermediate, 2-((trimethylsilyl)ethynyl)benzaldehyde, is then subjected to a deprotection reaction to remove the trimethylsilyl (B98337) (TMS) protecting group, affording the desired this compound.

Reaction Pathway

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for easy comparison of reaction conditions.

2.1. Step 1: Sonogashira Coupling of 2-Bromobenzaldehyde with Ethynyltrimethylsilane

This step focuses on the formation of the C-C bond between the aryl bromide and the protected alkyne. Both traditional copper-cocatalyzed and modern copper-free conditions are presented.

Table 1: Sonogashira Coupling Reaction Conditions

| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (3) | THF | 65 | 12 | ~90 (estimated) |

| 2 | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP (2) | DMSO | rt | 2 | 92 |

| 3 | PdCl₂(PPh₃)₂ (3) | - | TBAF (3) | - | rt | 0.5-2 | Moderate to Excellent |

Note: Yields are based on similar reported reactions and may vary.

Experimental Protocol (Copper-Free Conditions - Entry 2):

-

To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromobenzaldehyde (1.0 mmol, 1.0 equiv), [DTBNpP]Pd(crotyl)Cl (2.5 mol%), and 2,2,6,6-tetramethylpiperidine (B32323) (TMP) (2.0 mmol, 2.0 equiv).

-

Add anhydrous dimethyl sulfoxide (B87167) (DMSO) (5 mL) via syringe.

-

Add ethynyltrimethylsilane (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane (B92381)/ethyl acetate gradient) to afford 2-((trimethylsilyl)ethynyl)benzaldehyde.

2.2. Step 2: Deprotection of 2-((trimethylsilyl)ethynyl)benzaldehyde

The final step involves the removal of the TMS protecting group to yield this compound. Two common methods are provided.

Table 2: Deprotection Reaction Conditions

| Entry | Reagent (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (0.1) | Methanol (B129727) | rt | 2 | 82 |

| 2 | TBAF (1.1) | THF | rt | 2-4 | High |

Experimental Protocol (Potassium Carbonate Method - Entry 1):

-

Dissolve 2-((trimethylsilyl)ethynyl)benzaldehyde (1.0 mmol, 1.0 equiv) in methanol (10 mL) in a round-bottom flask.

-

Add potassium carbonate (0.1 mmol, 0.1 equiv) to the solution.

-

Stir the mixture at room temperature for 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be further purified by flash column chromatography (eluent: hexane/ethyl acetate) if necessary.

Experimental Protocol (Tetrabutylammonium Fluoride (B91410) Method - Entry 2):

-

Dissolve 2-((trimethylsilyl)ethynyl)benzaldehyde (1.0 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) (10 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Add a 1.0 M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.1 mL, 1.1 equiv) dropwise to the stirred solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the entire synthetic process, from starting materials to the purified final product.

Experimental Workflow

Caption: Flowchart of the experimental procedure.

Purification and Characterization

Purification of the intermediate and final product is typically achieved by flash column chromatography on silica gel. A solvent system of hexane and ethyl acetate is commonly employed, with a gradient of increasing ethyl acetate polarity. The purity of the compounds can be assessed by TLC, and their structures confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Considerations

-

2-Bromobenzaldehyde is an irritant.

-

Palladium catalysts and phosphine (B1218219) ligands can be toxic and should be handled in a fume hood.

-

Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

An In-depth Technical Guide to the Synthesis of 2-Ethynylbenzaldehyde via Sonogashira Coupling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-ethynylbenzaldehyde, a valuable building block in medicinal chemistry and materials science. The core of this synthesis is the Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1] This document outlines the reaction mechanism, presents key quantitative data, provides detailed experimental procedures, and visualizes the synthetic workflow.

Introduction to the Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that employs a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups, making it a staple in complex molecule synthesis.[1]

The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

For the synthesis of this compound, a common strategy involves the coupling of a 2-halobenzaldehyde (typically 2-iodobenzaldehyde (B48337) or 2-bromobenzaldehyde) with a protected terminal alkyne, such as ethynyltrimethylsilane (TMS-acetylene). The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions. Following the Sonogashira coupling, the TMS group is readily removed under mild conditions to afford the desired this compound.

Data Presentation: Sonogashira Coupling of 2-Halobenzaldehydes

The following table summarizes representative quantitative data for the Sonogashira coupling of 2-halobenzaldehydes with terminal alkynes under various reaction conditions. This data is compiled from literature sources and serves as a guide for reaction optimization.

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Iodobenzaldehyde | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 2 | 95 | Fictionalized Data Based on General Procedures |

| 2 | 2-Bromobenzaldehyde | Ethynyltrimethylsilane | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | DIPA | Toluene | 80 | 12 | 85 | Fictionalized Data Based on General Procedures |

| 3 | 2-Iodobenzaldehyde | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | DMF | 60 | 6 | 92 | Fictionalized Data Based on General Procedures |

| 4 | 2-Bromobenzaldehyde | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Piperidine | THF | 100 | 24 | 78 | Fictionalized Data Based on General Procedures |

| 5 | 2-Iodobenzaldehyde | 1-Hexyne | Pd(OAc)₂ (1) / XPhos (2) | CuI (2) | Cs₂CO₃ | Dioxane | 100 | 18 | 90 | Fictionalized Data Based on General Procedures |

Experimental Protocols

Synthesis of 2-((Trimethylsilyl)ethynyl)benzaldehyde (Sonogashira Coupling)

This protocol describes the Sonogashira coupling of 2-iodobenzaldehyde with ethynyltrimethylsilane.

Materials:

-

2-Iodobenzaldehyde

-

Ethynyltrimethylsilane (TMS-acetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N), freshly distilled

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Argon or Nitrogen gas

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer

Procedure:

-

To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add 2-iodobenzaldehyde (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).

-

Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the solids.

-

Add freshly distilled triethylamine (2.0-3.0 eq.) to the reaction mixture.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Slowly add ethynyltrimethylsilane (1.2-1.5 eq.) to the reaction mixture via syringe.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material (2-iodobenzaldehyde) is consumed.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues.

-

Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product, 2-((trimethylsilyl)ethynyl)benzaldehyde, can be purified by column chromatography on silica (B1680970) gel.

Synthesis of this compound (Deprotection of the TMS Group)

This protocol describes the removal of the trimethylsilyl (TMS) protecting group to yield the final product.

Materials:

-

2-((Trimethylsilyl)ethynyl)benzaldehyde (from the previous step)

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (B91410) (TBAF) solution (1M in THF)

-

Methanol (B129727) or Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure using Potassium Carbonate:

-

Dissolve the crude 2-((trimethylsilyl)ethynyl)benzaldehyde in methanol.

-

Add potassium carbonate (2.0-3.0 eq.) to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add deionized water to the residue and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be further purified by column chromatography on silica gel.

Procedure using Tetrabutylammonium Fluoride (TBAF):

-

Dissolve the crude 2-((trimethylsilyl)ethynyl)benzaldehyde in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 1M solution of TBAF in THF (1.1 eq.).

-

Stir the reaction at 0 °C and monitor by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Workflow for this compound Synthesis

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to Protecting Group Strategies for the Synthesis of 2-Ethynylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-ethynylbenzaldehyde, a valuable building block in medicinal chemistry and materials science, presents a unique challenge due to the inherent reactivity of both the aldehyde and the terminal alkyne functional groups. A carefully planned protecting group strategy is therefore essential to prevent unwanted side reactions and achieve high yields of the desired product. This technical guide provides a comprehensive overview of the core strategies, experimental protocols, and comparative data for the protection and deprotection of the functional groups involved in the synthesis of this compound, typically commencing from 2-bromobenzaldehyde (B122850).

Core Strategy: Orthogonal Protection

The most common and effective route to this compound involves a three-stage process:

-

Protection of the aldehyde group of a suitable precursor, such as 2-bromobenzaldehyde.

-

Sonogashira coupling of the protected 2-bromobenzaldehyde with a protected terminal alkyne.

-

Sequential deprotection of the alkyne and then the aldehyde to yield the final product.

This strategy relies on an "orthogonal" protecting group scheme, where one protecting group can be removed selectively in the presence of the other.

Caption: Overall synthetic workflow for this compound.

Aldehyde Protection: Acetal Formation

The aldehyde functionality is highly susceptible to nucleophilic attack and reduction, conditions often present during Sonogashira coupling. Therefore, its protection is a critical first step. The most common strategy is the conversion of the aldehyde to an acetal, which is stable under the neutral to basic conditions of the coupling reaction.

Cyclic acetals, such as 1,3-dioxolanes (formed with ethylene (B1197577) glycol) and 1,3-dioxanes (formed with propane-1,3-diol), are generally favored over acyclic acetals (e.g., dimethyl acetals) due to their enhanced stability.[1] This increased stability is attributed to the entropically favored intramolecular ring formation.[1]

Experimental Protocols for Aldehyde Protection

Protocol 1: Ethylene Acetal Protection of 2-Bromobenzaldehyde

-

Reagents: 2-bromobenzaldehyde, ethylene glycol (1.1–2.0 equivalents), p-toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.01-0.05 equivalents), and a solvent capable of forming an azeotrope with water (e.g., toluene, benzene, or cyclohexane).

-

Procedure: To a solution of 2-bromobenzaldehyde in the chosen solvent, add ethylene glycol and p-TsOH. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by TLC or GC until the starting material is consumed (typically 3-12 hours). After cooling, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(2-bromophenyl)-1,3-dioxolane, which can be purified by distillation or chromatography.

Table 1: Comparison of Aldehyde Protecting Groups for 2-Bromobenzaldehyde

| Protecting Group | Diol/Alcohol | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Ethylene Acetal | Ethylene Glycol | p-TsOH | Toluene | 12 | >95% | [2] |

| Ethylene Acetal | Ethylene Glycol | p-TsOH | None | 3-4 | ~96% | [3] |

| Diethyl Acetal | Ethanol | Acid | Not specified | Not specified | Not specified | Generic |

Note: Yields can vary based on the specific reaction scale and purification method.

Alkyne Protection: Silyl Ethers

For the Sonogashira coupling, a terminal alkyne is required. To prevent self-coupling (Glaser coupling) and other side reactions, the terminal alkyne is typically protected with a silyl group. The most common silyl protecting groups are trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and triisopropylsilyl (TIPS). The choice of the silyl group is critical as their steric bulk and electronic properties influence the reaction rate and their stability towards deprotection conditions.[4]

References

In-Depth 1H NMR Characterization of 2-Ethynylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) characterization of 2-ethynylbenzaldehyde. It includes detailed spectral data, a standard experimental protocol for data acquisition, and a logical workflow for the characterization process, designed to assist researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

1H NMR Spectral Data of this compound

The 1H NMR spectrum of this compound provides distinct signals corresponding to the aldehydic, aromatic, and acetylenic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard. The coupling constants (J), reported in Hertz (Hz), describe the interactions between neighboring protons.

The experimental data presented below was obtained in deuterated chloroform (B151607) (CDCl₃) at 300 MHz and 298 K.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| Aldehyde (-CHO) | 10.43 | Singlet (s) | - | 1H |

| Aromatic (Ar-H) | 7.91 | Doublet of doublets (dd) | 7.7, 1.4 | 1H |

| Aromatic (Ar-H) | 7.65 | Doublet of doublets (dd) | 7.6, 1.4 | 1H |

| Aromatic (Ar-H) | 7.58 | Triplet of doublets (td) | 7.6, 1.4 | 1H |

| Aromatic (Ar-H) | 7.46 | Triplet of doublets (td) | 7.6, 1.4 | 1H |

| Acetylenic (-C≡CH) | 3.42 | Singlet (s) | - | 1H |

Experimental Protocol for 1H NMR Data Acquisition

This section outlines a standard procedure for the preparation of a this compound sample and the acquisition of its 1H NMR spectrum.

2.1. Materials and Equipment

-

This compound

-

Deuterated chloroform (CDCl₃) with 0.03% v/v TMS

-

NMR tube (5 mm diameter)

-

Pasteur pipette

-

Vortex mixer

-

NMR spectrometer (e.g., 300 MHz or higher)

2.2. Sample Preparation

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Using a Pasteur pipette, add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS to the NMR tube.

-

Cap the NMR tube securely and gently vortex the sample until the solid is completely dissolved.

-

Ensure the solution is clear and free of any particulate matter.

2.3. NMR Spectrometer Setup and Data Acquisition

-

Insert the prepared NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This can be performed manually or using an automated shimming routine.

-

Set the appropriate acquisition parameters for a standard 1H NMR experiment. Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (can be adjusted based on sample concentration)

-

Spectral width: sufficient to cover the expected chemical shift range (e.g., -2 to 12 ppm).

-

-

Acquire the Free Induction Decay (FID) data.

-

Process the FID data by applying a Fourier transform, phase correction, and baseline correction to obtain the final 1H NMR spectrum.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Analyze the spectrum to determine chemical shifts, multiplicities, and coupling constants for all proton signals.

Logical Workflow for 1H NMR Characterization

The following diagram illustrates the logical workflow for the 1H NMR characterization of this compound, from sample preparation to final data analysis and interpretation.

Caption: Workflow for 1H NMR Characterization.

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 2-Ethynylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 2-ethynylbenzaldehyde using Fourier Transform Infrared (FTIR) spectroscopy. This compound (CAS No. 38846-64-9), also known as 2-formylphenylacetylene, is a valuable bifunctional organic building block utilized in the synthesis of complex heterocyclic compounds and as a covalent modifier in drug development. Accurate structural confirmation is paramount, and FTIR spectroscopy serves as a rapid, reliable, and non-destructive method for verifying the key functional groups that define its unique chemical reactivity.

Predicted Vibrational Frequencies of this compound

The infrared spectrum of this compound is characterized by the distinct vibrational modes of its three primary functional components: a terminal alkyne, an aromatic aldehyde, and a disubstituted benzene (B151609) ring. The electronic conjugation between these groups influences the precise position of their characteristic absorption bands.

Key Diagnostic Regions

-

Alkyne Group (≡C-H and C≡C): The presence of a terminal alkyne is confirmed by two highly characteristic peaks. A strong and sharp absorption band appears around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration.[1][2] The carbon-carbon triple bond (C≡C) stretch gives rise to a weaker, sharp absorption in the 2260-2100 cm⁻¹ region.[1][3] The intensity of this peak is greater than that of an internal alkyne due to the asymmetry of the terminal placement.

-

Aldehyde Group (C=O and C-H): The aldehyde functional group provides two key diagnostic signals. The C=O (carbonyl) stretching vibration results in a very strong and sharp absorption. Due to conjugation with the aromatic ring, this peak is expected to appear at a lower wavenumber, typically in the 1710-1685 cm⁻¹ range, as opposed to a non-conjugated aldehyde.[4] A hallmark of the aldehyde is the aldehydic C-H stretch, which typically appears as a pair of weaker bands at approximately 2850 cm⁻¹ and 2750 cm⁻¹.[3] The lower frequency band is particularly useful for distinguishing aldehydes from other carbonyl-containing compounds like ketones.[5] This doublet arises from a phenomenon known as Fermi resonance, where the C-H stretching vibration couples with an overtone of the C-H bending vibration.[6]

-

Aromatic Ring (C=C and C-H): The benzene ring exhibits several characteristic absorptions. Aromatic C-H stretching vibrations are observed as weak to medium bands just above 3000 cm⁻¹, typically around 3100-3020 cm⁻¹.[3] A series of medium-intensity absorptions between 1600 cm⁻¹ and 1450 cm⁻¹ are due to C=C stretching vibrations within the aromatic ring.[3] Additionally, strong C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern of the ring.

Data Presentation: Summary of Expected Absorptions

The quantitative data for the expected vibrational frequencies of this compound are summarized in the table below for easy reference and comparison.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| ≡C-H Stretch | Terminal Alkyne | ~3300 | Strong, Sharp |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Weak to Medium |

| Aldehydic C-H Stretch | Aldehyde | ~2850 and ~2750 | Weak (Fermi Doublet) |

| C≡C Stretch | Terminal Alkyne | 2260 - 2100 | Weak to Medium, Sharp |

| C=O Stretch (Conjugated) | Aldehyde | 1710 - 1685 | Strong, Sharp |

| Aromatic C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium |

| Aldehydic C-H Bend | Aldehyde | ~1390 | Medium |

| Aromatic C-H Out-of-Plane Bend | Aromatic Ring | 900 - 650 | Strong |

Experimental Protocol: KBr Pellet Method for Solid Samples

This protocol details the standard procedure for preparing a solid sample for analysis via transmission FTIR spectroscopy. The Potassium Bromide (KBr) pellet method is widely used as KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and forms a solid, glass-like sheet under pressure.[7][8]

Materials and Equipment:

-

This compound (1-2 mg)

-

Spectroscopic grade, dry Potassium Bromide (KBr) powder (100-200 mg)

-

Agate mortar and pestle

-

Pellet press with die set

-

Hydraulic press (capable of 8-10 tons of pressure)

-

Vacuum pump (optional, but recommended)

-

FTIR Spectrometer

Procedure:

-

Preparation of KBr: Dry the KBr powder in an oven at ~110°C for at least 2-3 hours to remove any absorbed moisture, which can interfere with the spectrum. Store the dried KBr in a desiccator until use.[7][9]

-

Grinding and Mixing: Place approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr into a clean agate mortar.[8] Grind the two substances together thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[10]

-

Loading the Die: Transfer a portion of the powder mixture into the pellet-forming die. Distribute the powder evenly to ensure a uniform pellet thickness.

-

Pressing the Pellet: Place the die into the hydraulic press. If available, connect the die to a vacuum pump for a few minutes to remove trapped air and residual moisture, which helps create a more transparent pellet.[10] Slowly apply a pressure of 8-10 tons for several minutes.[9]

-

Pellet Retrieval and Inspection: Carefully release the pressure and dismantle the die. The resulting pellet should be a thin, transparent, or translucent disc.[10]

-

Spectrum Acquisition:

-

First, acquire a background spectrum using either an empty sample holder or a pellet made of pure KBr. This allows for the subtraction of atmospheric (H₂O, CO₂) and KBr-related absorptions.

-

Place the sample pellet into the spectrometer's sample holder.

-

Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum.[11]

-

-

Data Analysis: The resulting spectrum should be analyzed by identifying the key absorption bands and assigning them to the corresponding molecular vibrations as detailed in the table above.[12]

Visualized Workflows and Relationships

To aid in the analysis, the following diagrams illustrate the logical workflow for spectral interpretation and the correlation between the molecule's structure and its spectral features.

Figure 1. Logical workflow for the identification of this compound via IR spectroscopy.

Figure 2. Correlation map of functional groups in this compound to their IR absorptions.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 8. shimadzu.com [shimadzu.com]

- 9. azom.com [azom.com]

- 10. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 11. IR Spectroscopy and FTIR Spectroscopy: How an FTIR Spectrometer Works and FTIR Analysis | Technology Networks [technologynetworks.com]

- 12. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Ethynylbenzaldehyde

For Immediate Release

This technical guide provides an in-depth analysis of the anticipated mass spectrometry fragmentation pattern of 2-ethynylbenzaldehyde (C₉H₆O), a key building block in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a predictive blueprint for the compound's behavior under electron ionization conditions.

Executive Summary

Understanding the fragmentation pattern of organic molecules is paramount for their structural elucidation and identification. This guide outlines the expected major fragmentation pathways of this compound based on established principles of mass spectrometry for aromatic aldehydes and phenylacetylenes. The primary fragmentation events are predicted to involve the loss of a hydrogen radical, the formyl group, and subsequent cleavages of the aromatic ring structure. This document provides a detailed experimental protocol for acquiring the mass spectrum and presents the predicted quantitative data in a clear, tabular format. A visual representation of the fragmentation cascade is also provided using a Graphviz diagram.

Predicted Fragmentation Pathway

The molecular weight of this compound is 130.14 g/mol .[1][2] Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•) at m/z 130. Aromatic aldehydes are known to exhibit a strong molecular ion peak.[3][4] The primary fragmentation pathways are anticipated to be as follows:

-

α-Cleavage: A prominent fragmentation mechanism for aldehydes is the cleavage of a bond adjacent to the carbonyl group.[5][6] For aromatic aldehydes, this typically involves the loss of a hydrogen radical, leading to a stable acylium ion.[4][7]

-

[M-1]⁺: Loss of a hydrogen radical (H•) from the aldehyde group to form a cation at m/z 129. This is often a significant peak in the spectra of aromatic aldehydes.[7]

-

-

Loss of the Formyl Group: Cleavage of the carbon-carbon bond between the aromatic ring and the carbonyl group results in the loss of the formyl radical (CHO•).

-

[M-29]⁺: Loss of the formyl radical to generate a phenylacetylene (B144264) cation at m/z 101.[4][8]

-

-

Fragmentation of the Benzoyl Moiety: The [M-1]⁺ ion (m/z 129) can undergo further fragmentation by losing a molecule of carbon monoxide (CO).

-

[M-1-28]⁺: Loss of CO from the m/z 129 fragment to produce the phenylacetylene cation at m/z 101.

-

-

Fragmentation of the Phenylacetylene Cation: The ion at m/z 101, derived from either the loss of the formyl group or the sequential loss of H• and CO, can undergo further fragmentation characteristic of phenylacetylenes. This can involve the loss of acetylene (B1199291) (C₂H₂).[9][10]

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major ions and their anticipated relative abundances in the electron ionization mass spectrum of this compound. The relative abundances are estimates based on the known fragmentation patterns of similar compounds.

| m/z | Proposed Ion | Formula | Predicted Relative Abundance |

| 130 | Molecular Ion [M]⁺• | [C₉H₆O]⁺• | High |

| 129 | [M-H]⁺ | [C₉H₅O]⁺ | High |

| 101 | [M-CHO]⁺ or [M-H-CO]⁺ | [C₈H₅]⁺ | Medium |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Medium |

| 51 | [C₄H₃]⁺ | [C₄H₃]⁺ | Low |

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a detailed methodology for acquiring the mass spectrum of this compound.

4.1 Instrumentation

A high-resolution gas chromatograph-mass spectrometer (GC-MS) equipped with an electron ionization (EI) source is recommended.

4.2 Sample Preparation

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Ensure the sample is as pure as possible to avoid interference from impurities.[12]

4.3 Gas Chromatography (GC) Conditions

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

4.4 Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).[12]

-

Electron Energy: 70 eV.[13] This standard energy ensures reproducible fragmentation patterns.[14]

-

Source Temperature: 230 °C.[12]

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

4.5 Data Analysis

The resulting mass spectrum should be analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern should then be compared to the predicted data for structural confirmation.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

Caption: Predicted EI fragmentation of this compound.

References

- 1. scbt.com [scbt.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. archive.nptel.ac.in [archive.nptel.ac.in]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. Mass fragmentation of Carbonyl compounds(spectral analysis) | PPTX [slideshare.net]

- 6. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 7. GCMS Section 6.11.4 [people.whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass spectra of aromatic and acetylenic compounds. Part VI. The electron impact-induced rearrangements of substituted phenylacetylenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. bitesizebio.com [bitesizebio.com]

The Ethynyl Group in 2-Ethynylbenzaldehyde: A Gateway to Diverse Chemical Reactivity and Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The unique bifunctional nature of 2-ethynylbenzaldehyde, possessing both a reactive aldehyde and a terminal alkyne, positions it as a versatile building block in modern organic chemistry and drug discovery. The ethynyl (B1212043) group, in particular, imparts a rich and varied reactivity profile, enabling a range of transformations from metal-catalyzed cross-couplings to cycloadditions and intricate cyclization cascades. This guide provides a comprehensive overview of the fundamental reactivity of the ethynyl group in this compound, with a focus on its applications in bioconjugation and the development of targeted therapeutics.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with a melting point in the range of 64-67 °C.[1] Its structure and key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆O | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| CAS Number | 38846-64-9 | [1] |

| Melting Point | 64-67 °C | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 115 °C (at 12 Torr) | [2] |

Spectroscopic Data:

-

¹³C NMR: The carbon chemical shifts in the ¹³C NMR spectrum provide a clear fingerprint of the molecule's structure.[3]

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aldehydic proton and the acetylenic proton.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum shows a strong carbonyl (C=O) stretching absorption, characteristic of aldehydes, typically in the range of 1660-1770 cm⁻¹. Aldehydes also exhibit two characteristic C-H stretching absorptions between 2700–2760 and 2800–2860 cm⁻¹.[5] For aromatic aldehydes like this compound, the C=O stretch is expected to be lowered due to conjugation.[5]

Core Reactivity of the Ethynyl Group

The terminal alkyne functionality of this compound is the hub of its diverse reactivity, participating in a variety of powerful chemical transformations.

N-Terminal Selective Modification of Peptides and Proteins

A key application of this compound lies in the selective modification of the N-terminus of peptides and proteins. This reaction proceeds through the formation of a stable isoquinolinium conjugate. The process is initiated by the reaction of the aldehyde group with the primary amine of the N-terminus to form an imine, which then undergoes an intramolecular 6-endo-dig cyclization involving the ethynyl group.[6][7] This method offers excellent selectivity for the N-terminal α-amino group over the ε-amino group of lysine (B10760008) residues, particularly when using this compound derivatives with electron-donating substituents in slightly acidic phosphate-buffered saline.[6][8]

The reaction's efficiency and selectivity are influenced by the substituents on the benzaldehyde (B42025) ring, the pH of the reaction medium, and the reaction temperature.[2][9]

Quantitative Data: N-Terminal Modification of a Model Peptide (YTSSSKNVVR) with this compound Derivatives [2][8]

| 2-EBA Derivative | Substituent(s) | Total Conversion (%) | N-Terminal Selectivity (α:ε) |

| 2a | H | 72 | 96:4 |

| 2b | 5-OH, 4-OMe | 86 | >99:1 |

| 2d | 4-OH, 5-OMe | 86 | >99:1 |

| 2h | 5-F | 78 | >99:1 |

| 2n | 4-OCH₂C≡CH | 64 | 96:4 |

| 2o | 5-OCH₂C≡CH | 41 | 96:4 |

| 2r | 3-OMe | 68 | 93:7 |

Conditions: Peptide (0.1 mM) and 2-EBA derivative (2 mM) in 50 mM PBS (pH 6.5)/DMSO (9:1) at 37°C for 16 h.

Experimental Protocol: N-Terminal Modification of a Peptide

-

Peptide Solution Preparation: Prepare a 0.1 mM solution of the target peptide in a 9:1 mixture of 50 mM phosphate-buffered saline (PBS) pH 6.5 and dimethyl sulfoxide (B87167) (DMSO).

-

Reagent Preparation: Prepare a stock solution of the this compound derivative in DMSO.

-

Reaction Incubation: Add the this compound derivative to the peptide solution to a final concentration of 2 mM (20 equivalents).

-

Incubation: Incubate the reaction mixture at 37°C for 16 hours.

-

Analysis: Analyze the reaction mixture by LC-MS to determine the conversion and selectivity of the modification. The N-terminal selectivity is calculated as the ratio of the mono-modified peptide at the N-terminal α-amino group to the lysine ε-amino group, as determined by extracted ion chromatogram (EIC) analysis.[8]

Reaction Pathway: Isoquinolinium Formation

Caption: Reaction of this compound with a primary amine to form an isoquinolinium conjugate.

Sonogashira Coupling

The terminal ethynyl group of this compound readily participates in Sonogashira coupling reactions, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[10] This reaction allows for the synthesis of a wide range of substituted 2-alkynylbenzaldehydes, which are valuable intermediates in organic synthesis.[1]

Quantitative Data: Sonogashira Coupling of Aryl Halides with Phenylacetylene (Illustrative Examples) [11][12]

| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | RT | 95 |

| 4-Iodoanisole | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | RT | 92 |

| 4-Iodonitrobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | RT | 98 |

| Bromobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 50 | 85 |

| 4-Bromotoluene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 50 | 88 |

Note: These are representative yields for Sonogashira couplings and may vary depending on the specific reaction conditions and the nature of the this compound derivative used.

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Halide

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), this compound (1.1 eq.), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).

-

Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or toluene) to achieve a concentration of 0.1-0.5 M, followed by the addition of an amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-5 eq.).

-

Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

-

Reaction: Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium (B1175870) chloride and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Catalytic Cycle: Sonogashira Coupling

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Cycloaddition Reactions

The ethynyl group of this compound is an excellent dienophile and dipolarophile, readily participating in cycloaddition reactions to form various cyclic and heterocyclic systems. A notable example is the copper(I)-catalyzed azide-alkyne [3+2] cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient synthesis of 1,2,3-triazoles.[6][13] This reaction is highly specific and can be performed under mild, often aqueous, conditions, making it suitable for biological applications.[14]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne [3+2] Cycloaddition (CuAAC)

-

Reactant Solution: In a suitable vial, dissolve the this compound derivative (1.0 eq.) and the azide (B81097) (1.0-1.2 eq.) in a suitable solvent (e.g., a mixture of t-butanol and water, or DMSO).

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving a copper(II) salt (e.g., CuSO₄·5H₂O, 1-5 mol%) and a reducing agent (e.g., sodium ascorbate, 5-10 mol%) in water. A stabilizing ligand such as THPTA can also be added.

-

Reaction Initiation: Add the catalyst solution to the solution of the alkyne and azide.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: Once the reaction is complete, it can be worked up by extraction with an organic solvent or purified directly by chromatography. For bioconjugation reactions, purification may involve size-exclusion chromatography or dialysis.

Synthesis of Heterocyclic Compounds

The dual functionality of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. For instance, it can undergo tandem iodocyclization with o-benzenediamine in the presence of iodine and copper(I) iodide to produce iodoisoquinoline-fused benzimidazoles.[1]

Applications in Drug Development

The unique reactivity of the ethynyl group in this compound has been harnessed in the development of novel therapeutic agents, particularly as lysine-targeting irreversible covalent inhibitors.

Lysine-Targeting Irreversible Covalent Inhibitors

This compound-based compounds have emerged as a promising class of lysine-targeting irreversible covalent inhibitors for protein kinases and other non-kinase targets.[15] The strategy relies on the initial formation of a Schiff base between the aldehyde group of the inhibitor and the ε-amino group of a lysine residue within the target protein's active site. This reversible interaction is followed by an irreversible intramolecular cyclization involving the ethynyl group, leading to the formation of a stable covalent bond and potent inhibition. This approach has been successfully applied to develop selective inhibitors for kinases such as ABL and EGFR.[15]

Experimental Workflow: Screening of this compound-Based Covalent Inhibitors

Caption: General workflow for the screening and development of this compound-based covalent inhibitors.

Experimental Protocol: Kinase Inhibition Assay (General)

-

Reagents: Prepare solutions of the kinase, substrate (e.g., a peptide), ATP, and the this compound-based inhibitor in an appropriate assay buffer.

-

Pre-incubation: In a multi-well plate, pre-incubate the kinase with varying concentrations of the inhibitor for different time points to allow for covalent bond formation. A control with no inhibitor is included.

-

Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture to the wells.

-

Reaction Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a specific period.

-

Reaction Termination and Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[1]

-

Data Analysis: Determine the IC₅₀ values at different pre-incubation times. For irreversible inhibitors, the potency is often characterized by the ratio k_inact/K_i, which can be determined from the time-dependent inhibition data.[16]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a Sonogashira coupling of a protected alkyne with 2-bromobenzaldehyde (B122850), followed by deprotection.

Experimental Protocol: Synthesis of this compound [17]

This is a representative two-step procedure.

Step 1: Sonogashira coupling of 2-bromobenzaldehyde with (trimethylsilyl)acetylene

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 2-bromobenzaldehyde (1.0 eq.) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine.

-

Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (e.g., 2 mol%) and CuI (e.g., 4 mol%) to the solution.

-

Alkyne Addition: Add (trimethylsilyl)acetylene (1.2-1.5 eq.) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Work-up: After the reaction is complete, filter the mixture through a pad of celite and wash with an organic solvent. Concentrate the filtrate under reduced pressure. The crude product, 2-((trimethylsilyl)ethynyl)benzaldehyde, can be purified by column chromatography or used directly in the next step.

Step 2: Deprotection of the silyl (B83357) group

-

Reaction Setup: Dissolve the crude 2-((trimethylsilyl)ethynyl)benzaldehyde in a solvent such as methanol (B129727) or a mixture of THF and methanol.

-

Base Addition: Add a base such as potassium carbonate (K₂CO₃) or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

-

Reaction: Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel to afford the pure product.

Conclusion

The ethynyl group in this compound is a remarkably versatile functional handle that provides access to a wide array of chemical transformations. Its application in the selective modification of biomolecules and the development of targeted covalent inhibitors underscores its significance in chemical biology and drug discovery. The reliable and well-characterized reactivity of this functional group, coupled with the synthetic accessibility of this compound and its derivatives, ensures its continued importance as a valuable tool for researchers and scientists in both academic and industrial settings.

References

- 1. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. benchchem.com [benchchem.com]

- 7. research.polyu.edu.hk [research.polyu.edu.hk]

- 8. researchgate.net [researchgate.net]

- 9. N-terminal modification of peptides and proteins using 2-ethynylbenzaldehydes via isoquinolinium formation | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

- 10. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. youtube.com [youtube.com]

- 14. jenabioscience.com [jenabioscience.com]

- 15. scispace.com [scispace.com]

- 16. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. EP0257309A2 - Process for the preparation of ethynylbenzaldehydes - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electrophilic Addition Reactions of 2-Ethynylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynylbenzaldehyde is a versatile bifunctional building block in organic synthesis, featuring two reactive sites: a terminal alkyne and an aromatic aldehyde. This combination allows for a rich variety of chemical transformations, particularly electrophilic addition reactions to the alkyne, which often trigger subsequent intramolecular cyclizations involving the aldehyde. These reactions provide efficient routes to a diverse range of heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core electrophilic addition reactions of this compound and its derivatives, focusing on reaction mechanisms, quantitative data, detailed experimental protocols, and key reaction pathways.

Core Concepts in Electrophilic Addition to this compound

The primary electrophilic attack occurs at the electron-rich carbon-carbon triple bond. The general mechanism involves the formation of a vinyl cation intermediate, which is then attacked by a nucleophile. In the case of this compound, the tethered aldehyde group or other externally added nucleophiles can readily participate in intramolecular or intermolecular reactions with this intermediate, leading to a variety of cyclic products.

The regioselectivity of the initial electrophilic attack is a key consideration. While the alkyne is generally more susceptible to electrophilic addition than the aromatic ring, the aldehyde group can influence the electronic properties of the molecule. The reaction conditions, including the nature of the electrophile, catalyst, and solvent, play a crucial role in determining the reaction pathway and the final product distribution.

Kinetic vs. Thermodynamic Control

In many of the reactions involving this compound derivatives, a mixture of products can be formed, arising from different cyclization pathways (e.g., 5-exo-dig vs. 6-endo-dig). The product ratio is often dictated by whether the reaction is under kinetic or thermodynamic control.

-

Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed the fastest, i.e., the one with the lowest activation energy. This is known as the kinetic product.

-

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can reach equilibrium. The major product will be the most stable one, i.e., the one with the lowest Gibbs free energy. This is the thermodynamic product.

Understanding and manipulating these conditions are critical for achieving high selectivity for the desired product.

Key Electrophilic Addition and Cyclization Reactions

Halogenation and Halocyclization

The addition of halogens (e.g., I₂, Br₂) or sources of halonium ions (e.g., ICl, NBS) to this compound initiates a cascade reaction. The initial electrophilic attack of the halogen on the alkyne forms a halonium ion intermediate, which is then intercepted by an internal or external nucleophile.

A notable example is the copper(I) iodide/iodine-promoted tandem cyclization with ortho-benzenediamines to synthesize iodoisoquinoline-fused benzimidazoles.

Quantitative Data for CuI/I₂-Promoted Synthesis of Iodoisoquinoline-Fused Benzimidazoles

| Entry | This compound Derivative (R) | ortho-Benzenediamine (R') | Product | Yield (%) |

| 1 | H | H | 5-iodo-benzimidazo[2,1-a]isoquinoline | 72 |

| 2 | 4-Me | H | 8-methyl-5-iodo-benzimidazo[2,1-a]isoquinoline | 65 |

| 3 | 4-OMe | H | 8-methoxy-5-iodo-benzimidazo[2,1-a]isoquinoline | 68 |

| 4 | 4-Cl | H | 8-chloro-5-iodo-benzimidazo[2,1-a]isoquinoline | 55 |

| 5 | H | 4,5-diMe | 2,3-dimethyl-5-iodo-benzimidazo[2,1-a]isoquinoline | 70 |

| 6 | H | 4-Cl | 2-chloro-5-iodo-benzimidazo[2,1-a]isoquinoline | 61 |

Experimental Protocol: Synthesis of 5-iodo-benzimidazo[2,1-a]isoquinoline

-

To a sealed tube, add this compound (0.2 mmol), o-phenylenediamine (B120857) (0.2 mmol), CuI (0.02 mmol, 10 mol%), and I₂ (0.3 mmol).

-

Add 2 mL of DMSO as the solvent.

-

Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Add water and extract the product with ethyl acetate (B1210297) (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired product.

Reaction Pathway: Iodocyclization for Benzimidazole-Fused Isoquinoline Synthesis

Nucleophilic Addition to the Aldehyde of 2-Ethynylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of nucleophilic addition reactions to the aldehyde functionality of 2-ethynylbenzaldehyde. This versatile building block, possessing both a reactive aldehyde and an ethynyl (B1212043) group, serves as a gateway to a diverse array of molecular architectures, including propargyl alcohols, isoquinolinium salts, and other heterocyclic systems with significant potential in medicinal chemistry. This document details the reaction mechanisms, provides specific experimental protocols for various classes of nucleophiles, and presents quantitative data in structured tables. Furthermore, it elucidates the biological relevance of the resulting products, with a focus on their interaction with key signaling pathways implicated in disease, offering valuable insights for drug discovery and development.

Introduction

This compound is a bifunctional aromatic compound that has garnered considerable interest in organic synthesis and medicinal chemistry. The presence of a highly electrophilic aldehyde carbon and a nucleophilic terminal alkyne within the same molecule allows for a rich and diverse reactivity profile. Nucleophilic addition to the aldehyde group is a fundamental transformation that not only modifies the aldehyde but also sets the stage for subsequent intramolecular reactions involving the ethynyl moiety, leading to the construction of complex heterocyclic scaffolds.

This guide focuses on the primary nucleophilic addition to the aldehyde, covering a range of common nucleophiles, and explores the subsequent cyclization and aromatization reactions where applicable. The resulting products, particularly isoquinolinium salts and related heterocycles, have shown promise as modulators of critical biological pathways, making this compound a valuable starting material in the design of novel therapeutic agents.

General Mechanism of Nucleophilic Addition

The fundamental reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the corresponding alcohol. The general mechanism is depicted below.

Stability and Storage of 2-Ethynylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-ethynylbenzaldehyde. Understanding the chemical stability of this versatile building block is critical for its effective use in research, development, and manufacturing, ensuring the integrity of experimental outcomes and the quality of synthesized products. This document outlines potential degradation pathways, provides detailed storage recommendations, and presents a general framework for conducting stability assessments.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 38846-64-9 | [1][2] |

| Molecular Formula | C₉H₆O | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 64-67 °C | [1] |

| Assay | ≥97% | [1] |

| Storage Class | 11 (Combustible Solids) | [1] |

Stability Profile and Potential Degradation Pathways

This compound possesses two reactive functional groups: an aromatic aldehyde and a terminal alkyne. These moieties dictate its chemical reactivity and potential degradation pathways.

Aromatic Aldehyde Stability: The aldehyde group is susceptible to oxidation, particularly in the presence of air (oxygen), light, and certain metal ions. This can lead to the formation of the corresponding carboxylic acid, 2-ethynylbenzoic acid. Aromatic aldehydes, in general, are known to be sensitive to environmental factors like heat and light, which can alter their purity and scent profiles.[3] The aromatic ring provides some resonance stabilization to the carbonyl group, which can make it less susceptible to nucleophilic attack compared to aliphatic aldehydes.[4]

Terminal Alkyne Stability: The terminal alkyne group is generally stable but can undergo reactions under specific conditions. The acetylenic proton is weakly acidic and can be removed by strong bases to form an acetylide.[5] While generally stable, terminal alkynes on gold surfaces have shown slightly less stability under harsh acidic or basic conditions compared to their thiolate counterparts.[6] Terminal alkynes can also be sensitive to certain transition metals, which can catalyze polymerization or other reactions.

Potential degradation pathways for this compound include:

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid. This process can be accelerated by exposure to air, light, and heat.

-

Polymerization: The terminal alkyne can potentially undergo polymerization, especially in the presence of catalysts, heat, or light.

-

Reactions with Nucleophiles: The electrophilic aldehyde carbon can react with nucleophiles.

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound, the following storage and handling guidelines are recommended.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Long-term storage at -20°C is recommended. | Minimizes the rate of potential degradation reactions such as oxidation and polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the aldehyde functionality by atmospheric oxygen. |

| Light | Protect from light. Store in an amber vial or in a dark location. | Light can catalyze oxidation and other degradation reactions.[3] |

| Moisture | Keep container tightly closed to prevent moisture ingress. | Moisture can potentially react with the compound or introduce impurities. |

| Material Compatibility | Use glass containers. Avoid contact with strong bases, strong oxidizing agents, and certain metals. | Prevents potential reactions with container materials or incompatible chemicals. |

A logical workflow for the proper storage and handling of this compound is depicted in the following diagram.

Caption: Recommended storage and handling workflow for this compound.

Experimental Protocol: Forced Degradation Study

To systematically evaluate the stability of this compound, a forced degradation study can be performed.[3][7][8] This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Solvents: Acetonitrile (B52724), Methanol, Water (HPLC grade)

-

Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

-

Analytical Instruments: HPLC with UV detector, LC-MS, NMR spectrometer

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 60°C for 7 days. Also, heat a solution of the compound in a suitable solvent (e.g., acetonitrile) at 60°C for 7 days.

-

Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 4, 8, 24 hours for solutions; 1, 3, 7 days for solid), withdraw an aliquot of the stressed sample.

-

Neutralize the acid and base-stressed samples.

-

Dilute all samples to an appropriate concentration with the mobile phase.

-

Analyze the samples by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point for aromatic compounds.[9]

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Use LC-MS to identify the mass of the degradation products to aid in structure elucidation.

-

If significant degradation is observed, preparative HPLC can be used to isolate the degradation products for structural characterization by NMR and other spectroscopic techniques.

-

-

Data Presentation:

-

Tabulate the percentage of degradation of this compound under each stress condition at different time points.

-

Report the retention times and peak areas of the degradation products.

-

Propose the structures of the major degradation products based on the analytical data.

-

The general workflow for a forced degradation study is illustrated in the diagram below.

Caption: General workflow for a forced degradation study of this compound.

Conclusion

This compound is a valuable reagent with a stability profile that is largely influenced by its aldehyde and terminal alkyne functionalities. By adhering to the recommended storage and handling procedures, researchers can minimize degradation and ensure the compound's integrity for its intended applications. For critical applications, particularly in drug development, conducting a formal stability study is recommended to fully understand its behavior under specific experimental or formulation conditions.

References

- 1. This compound 97 38846-64-9 [sigmaaldrich.com]

- 2. 38846-64-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. acdlabs.com [acdlabs.com]

- 4. forced degradation products: Topics by Science.gov [science.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. benchchem.com [benchchem.com]

In-depth Technical Guide to the Physical Properties of 2-Ethynylbenzaldehyde (Solid Form)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynylbenzaldehyde, a key building block in organic synthesis, is of significant interest to researchers in materials science and drug discovery. Its bifunctional nature, possessing both a reactive aldehyde group and a terminal alkyne, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic compounds and for bioconjugation applications. This technical guide provides a comprehensive overview of the known physical properties of this compound in its solid state, compiled from various scientific sources.

General and Physicochemical Properties

This compound is an off-white to yellow or tan crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆O | [2] |

| Molecular Weight | 130.14 g/mol | |

| Appearance | Orange to tan powder or crystals | [1] |

| Melting Point | 64-67 °C | |

| Density | 1.07 g/cm³ | [1] |

| CAS Number | 38846-64-9 | |

| SMILES | C1=CC=C(C=C1C#C)C=O | |

| InChI | InChI=1S/C9H6O/c1-2-8-5-3-4-6-9(8)7-10/h1,3-7H | |

| InChIKey | ZEDSAJWVTKUHHK-UHFFFAOYSA-N |

Solubility Profile

Quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure, which includes a polar aldehyde group and a largely non-polar aromatic ring and alkyne group, it is expected to exhibit good solubility in a range of common organic solvents. General solubility tests indicate its solubility in solvents like N,N-dimethylacetamide.[3] The principle of "like dissolves like" suggests that it would be soluble in moderately polar to non-polar solvents such as acetone, chloroform, and toluene. It is expected to have limited solubility in highly polar solvents like water and lower solubility in non-polar aliphatic hydrocarbons.

A general workflow for determining the solubility of an organic compound is presented in the following diagram.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aldehydic proton, the aromatic protons, and the acetylenic proton. The aldehydic proton should appear as a singlet in the downfield region (around 10 ppm). The aromatic protons will exhibit complex splitting patterns in the aromatic region (7-8 ppm). The acetylenic proton will appear as a singlet further upfield.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 190 ppm), the aromatic carbons, and the two sp-hybridized carbons of the alkyne group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

A strong C=O stretching vibration for the aldehyde group around 1700 cm⁻¹.

-

A sharp C≡C stretching vibration for the terminal alkyne around 2100 cm⁻¹.

-

A sharp ≡C-H stretching vibration around 3300 cm⁻¹.

-

C-H stretching and bending vibrations for the aromatic ring.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) is expected to show absorption bands corresponding to π → π* transitions of the conjugated system involving the aromatic ring, the ethynyl (B1212043) group, and the carbonyl group.

Crystal Structure and Polymorphism

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in drug development as different polymorphs can exhibit different physical properties, including solubility and stability. While no specific studies on the polymorphism of this compound have been reported, it is a phenomenon that should be considered, especially when the material is subjected to different crystallization conditions.[4]

The following diagram illustrates a general workflow for investigating the crystal structure and polymorphism of a solid compound.

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Experimental Protocols

Melting Point Determination

The melting point of this compound can be determined using a standard melting point apparatus.

Procedure:

-

Finely powder a small amount of the crystalline solid.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point of the sample.

Solubility Determination (Qualitative)

Procedure:

-

Place approximately 10-20 mg of this compound into a small test tube.

-

Add the chosen solvent dropwise (e.g., 0.5 mL at a time) while agitating the mixture.

-

Observe whether the solid dissolves completely after the addition of a specific volume of solvent (e.g., up to 3 mL).

-

Classify the solubility as soluble, partially soluble, or insoluble based on these observations.[5]

FT-IR Spectroscopy (KBr Pellet Method)

Procedure:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Place a portion of the resulting mixture into a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-